BenchChemオンラインストアへようこそ!

Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate

Physicochemical properties Lipophilicity Lead optimization

Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate (CAS 2059935-58-7) is a conformationally restricted spirocyclic building block belonging to the 2-azaspiro[3.4]octane family. Its structure features a saturated azetidine ring fused to a methyl-substituted cyclopentane ring via a spiro-junction, with a methyl ester handle at the 1-position.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
Cat. No. B13207174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCC1CCC2(C1)CNC2C(=O)OC
InChIInChI=1S/C10H17NO2/c1-7-3-4-10(5-7)6-11-8(10)9(12)13-2/h7-8,11H,3-6H2,1-2H3
InChIKeySBCXYKRFLAZHRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate – A 6-Methyl-Substituted Spirocyclic Building Block for Medicinal Chemistry Procurement


Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate (CAS 2059935-58-7) is a conformationally restricted spirocyclic building block belonging to the 2-azaspiro[3.4]octane family. Its structure features a saturated azetidine ring fused to a methyl-substituted cyclopentane ring via a spiro-junction, with a methyl ester handle at the 1-position. The compound possesses a molecular weight of 183.25 g/mol, a topological polar surface area (TPSA) of 38.3 Ų, and a computed XLogP3 of 1.5 [1]. It is supplied at 95% purity by multiple commercial vendors and is employed as a versatile intermediate for constructing three-dimensional, sp³-rich molecular scaffolds in fragment-based drug discovery programmes [2].

Why Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate Cannot Be Freely Interchanged with Other 2-Azaspiro[3.4]octane Analogs


Within the 2-azaspiro[3.4]octane family, seemingly minor structural modifications—such as the presence or absence of the 6-methyl substituent, heteroatom substitution in the five-membered ring (e.g., thia or oxa variants), or ester type—produce measurable differences in molecular weight, lipophilicity, hydrogen-bonding capacity, and conformational pre-organization that collectively dictate downstream pharmacokinetic and target-engagement properties [1][2]. Generic substitution without quantitative head-to-head comparison therefore risks altering the physicochemical profile of a lead series in ways that cannot be predicted from the core scaffold alone.

Quantitative Differentiation of Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate Versus Closest Structural Analogs


Increased Molecular Weight and Lipophilicity Relative to the Des-Methyl Analog

Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate (C₁₀H₁₇NO₂, MW 183.25 g/mol, XLogP3 1.5) differs from its des-methyl congener Methyl 2-azaspiro[3.4]octane-1-carboxylate (C₉H₁₅NO₂, MW 169.22 g/mol, XLogP3 1.2) by an additional methyl group on the cyclopentane ring [1][2]. This single substitution increases molecular weight by 14.03 g/mol (+8.3%) and computed lipophilicity by ΔXLogP3 = 0.3 log units.

Physicochemical properties Lipophilicity Lead optimization

Spirocyclic Scaffold Fraction sp³ (Fsp³) of ~0.90 Versus Heteroatom-Containing Azaspiro[3.4]octane Analogs

The all-carbon cyclopentane ring in Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate yields a computed fraction of sp³-hybridized carbons (Fsp³) of approximately 0.90 (9 sp³ carbons / 10 total carbons). In contrast, thia-azaspiro[3.4]octane analogs containing a sulfone moiety (e.g., tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide, Sigma-Aldrich 797154) and oxa-azaspiro[3.4]octane analogs (e.g., Sigma-Aldrich 795895) incorporate sp² centres that reduce Fsp³ below 0.85 . The difference of ≥0.05 Fsp³ units is significant in the context of fragment-based screening, where Fsp³ values of approved drugs average 0.47 [1].

Fsp³ Three-dimensionality Drug-likeness

Distinct Hydrogen-Bond Donor/Acceptor Profile Compared to 6-Oxa-2-azaspiro[3.4]octane Analogs

Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate provides 1 hydrogen-bond donor (NH of azetidine) and 3 hydrogen-bond acceptors (ester carbonyl oxygen, ester alkoxy oxygen, azetidine nitrogen), with a TPSA of 38.3 Ų [1]. Replacement of the cyclopentane methylene with an oxygen atom (as in Methyl 5-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate, CAS 2060033-14-7, formula C₉H₁₅NO₃) introduces an additional hydrogen-bond acceptor and increases TPSA by approximately 28 Ų to an estimated 66 Ų, while reducing molecular weight by ~14 g/mol .

Hydrogen bonding Permeability Solubility

Commercially Available at 95% Purity with Defined Physicochemical Specifications Versus Research-Grade In-House Synthesized Analogs

Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate is stocked and supplied at ≥95% purity (GC/HPLC) by multiple independent vendors including AKSci (Cat. 2069EN) and Leyan (Cat. 2023240), with documented long-term storage conditions and batch-specific certificates of analysis available . This contrasts with closely related building blocks such as the thia-azaspiro[3.4]octane series, which were initially described only at research scale in seminal publications by the Carreira group and required custom synthesis [1].

Commercial availability Purity specification Reproducibility

Defined Exit Vectors for Scaffold Diversification – Two Orthogonal Functionalization Handles

The compound presents two chemically orthogonal functionalization handles: the methyl ester at the 1-position (amenable to hydrolysis, amidation, or reduction) and the secondary amine of the azetidine ring (amenable to N-alkylation, acylation, or sulfonylation). This contrasts with spiro[3.3]heptane building blocks, which typically offer only one reactive centre per module, and with oxa-azaspiro[3.4]octanes where the ring oxygen occupies a potential diversification site . The Carreira group has explicitly noted that the combination of exit vectors in spirocyclic building blocks determines the dimensionality of accessible chemical space [1].

Exit vectors Scaffold diversification Fragment-based drug discovery

Recommended Procurement and Application Scenarios for Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate Based on Quantitative Differentiation Evidence


Fragment-Based Library Design Requiring Maximal sp³ Character and CNS-Compliant TPSA

With an Fsp³ of ~0.90 and TPSA of 38.3 Ų, this building block is ideally suited for constructing fragment libraries targeting the central nervous system, where the combination of high three-dimensionality and low polar surface area has been shown to correlate with improved blood-brain barrier penetration and clinical success rates [1]. Its 0.3 log unit higher XLogP3 compared to the des-methyl analog provides an additional degree of lipophilicity tuning without altering TPSA [2].

Parallel Library Synthesis Exploiting Two Orthogonal Functionalization Handles

The independent reactivity of the azetidine secondary amine and the methyl ester enables one-pot or sequential derivatisation strategies—such as N-Boc protection followed by ester hydrolysis, or direct amidation of the ester in the presence of the free amine under carefully controlled conditions—to rapidly generate diverse compound arrays for high-throughput screening [1].

Lead Optimization Campaigns Requiring Reproducible Multi-Gram Supply

When a hit containing the 2-azaspiro[3.4]octane core is identified and requires scale-up for in vivo pharmacokinetic studies, the multi-vendor, multi-gram availability (1 g to 25 g) with documented 95% purity and batch-specific certificates of analysis ensures synthetic continuity that is not universally available for custom thia- or oxa-azaspiro[3.4]octane intermediates [1][2].

Physicochemical Property Fine-Tuning in a Matched Molecular Pair Analysis

This compound serves as the 'methyl-on' partner in a matched molecular pair with Methyl 2-azaspiro[3.4]octane-1-carboxylate (the des-methyl analog). The pair enables medicinal chemists to quantify the impact of a single methyl group on LogD, metabolic stability, and off-target binding while holding the spirocyclic scaffold and ester handle constant, thereby isolating the contribution of the 6-methyl substituent to the overall pharmacological profile [1].

Quote Request

Request a Quote for Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.